molecular formula C8H12O3 B14244067 2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid CAS No. 455935-81-6

2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid

Cat. No.: B14244067
CAS No.: 455935-81-6
M. Wt: 156.18 g/mol
InChI Key: RMONOQNGVIHVRW-UHFFFAOYSA-N
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Description

2-Methyl-1-oxaspiro[24]heptane-2-carboxylic acid is a chemical compound with the molecular formula C9H14O3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable ester with a spirocyclic intermediate. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylate: A closely related ester with similar chemical properties.

    Spiro[2.4]heptane-2-carboxylic acid: Another spiro compound with a different substituent at the 2-position.

    1-Oxaspiro[2.4]heptane-2-carboxylic acid: A similar compound with a different ring structure.

Uniqueness

2-Methyl-1-oxaspiro[24]heptane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid functional group

Properties

CAS No.

455935-81-6

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-7(6(9)10)8(11-7)4-2-3-5-8/h2-5H2,1H3,(H,9,10)

InChI Key

RMONOQNGVIHVRW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCCC2)C(=O)O

Origin of Product

United States

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